
Pyripyropene A
Overview
Description
Pyripyropene A (PyA) is a fungal meroterpenoid first isolated from Aspergillus fumigatus and Penicillium coprobium . It is a hybrid natural product combining a sesquiterpene backbone with a pyridine-α-pyrone moiety derived from nicotinic acid and polyketide pathways . Structurally, PyA features a complex tetracyclic scaffold with hydroxyl and acetyl groups at key positions (C-1, C-7, C-11), which are critical for its bioactivity .
PyA is renowned for its dual bioactivity:
- Insecticidal properties: Effective against aphids and other agricultural pests via foliar and soil applications .
- ACAT2 inhibition: Potent and selective inhibition of acyl-CoA:cholesterol acyltransferase 2 (ACAT2), a therapeutic target for atherosclerosis, with an IC50 of 0.07 μM .
Its biosynthesis involves a polyketide synthase (PKS) that incorporates nicotinyl-CoA, followed by farnesylation and oxidative modifications mediated by cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of pyripyropene A involves several key steps:
Preparation of the non-terpenoid starter unit: This involves the synthesis of a polyketide precursor.
Prenylation of the non-terpenoid moiety: The polyketide precursor undergoes prenylation to form a prenylated intermediate.
Epoxidation of the olefin of the prenyl group: The prenylated intermediate is then epoxidized.
Protonation-initiated cyclization of the prenyl portion: This step involves the cyclization of the epoxidized intermediate.
Various decorations of the cyclized intermediate: The final steps involve modifications such as hydroxylation and methylation to produce this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using Aspergillus fumigatus. The fermentation broth is then extracted and purified to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Pyripyropene A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups .
Scientific Research Applications
Insecticidal Properties
1. Efficacy Against Agricultural Pests
Pyripyropene A has demonstrated potent insecticidal activity, particularly against aphids and other sucking pests. Research indicates that PP-A effectively controls species such as Myzus persicae (green peach aphid) and Aphis gossypii (cotton aphid) under both laboratory and field conditions. In a study evaluating various microbial natural products, PP-A was highlighted for its high efficacy against these pests, making it a promising candidate for agricultural insecticides .
Table 1: Insecticidal Activity of this compound
Target Pest | Efficacy | Application Method |
---|---|---|
Myzus persicae | High | Foliar spray, soil drenching |
Aphis gossypii | High | Foliar spray |
Trialeurodes vaporariorum (whitefly) | Moderate | Foliar spray |
Pseudococcus comstocki (mealybug) | Moderate | Foliar spray |
PP-A's unique mode of action involves the inhibition of sterol metabolism in insect larvae, which disrupts their growth and reproduction . This mechanism is particularly effective in controlling populations of aphids, which are notorious for their rapid reproduction and ability to damage crops.
2. Formulation and Use in Agriculture
The formulation of PP-A for agricultural use includes foliar sprays and soil drenching techniques. These methods have been tested extensively, showing that PP-A can provide effective pest control while being less harmful to beneficial insects compared to conventional pesticides .
Medical Applications
1. ACAT Inhibition and Cholesterol Management
This compound has also been identified as a potent inhibitor of ACAT2, an enzyme involved in cholesterol esterification. This property positions PP-A as a potential therapeutic agent for managing cholesterol levels and preventing atherosclerosis. Studies have shown that PP-A exhibits high selectivity toward ACAT2 with an IC50 value of 70 nM, making it more effective than many existing cholesterol-lowering drugs .
Table 2: Comparison of ACAT Inhibition Potency
Compound | IC50 (nM) | Selectivity Index (SI) |
---|---|---|
This compound | 70 | >1000 |
PR-71 | 6-62 | 667 |
The ability of PP-A to inhibit ACAT2 effectively suggests its potential use in developing new therapies for hyperlipidemia and related cardiovascular diseases. Further research is ongoing to explore semi-synthetic derivatives of PP-A that may enhance its efficacy and stability in vivo .
Case Studies
Case Study 1: Agricultural Field Trials
In field trials conducted on cabbage crops infested with aphids, applications of this compound via foliar spray resulted in significant reductions in pest populations. The trials demonstrated that PP-A not only controlled aphid populations but also had minimal impact on non-target organisms, highlighting its ecological safety .
Case Study 2: Metabolic Studies in Animal Models
Research involving animal models has shown that PP-A can effectively lower cholesterol levels by inhibiting ACAT2 activity. These studies indicated that doses lower than those required for mice could be effective in humans, suggesting a favorable safety profile for potential clinical applications .
Mechanism of Action
Pyripyropene A exerts its effects by inhibiting the enzyme acyl-coenzyme A: cholesterol acyltransferase (ACAT). It specifically inhibits the ACAT-2 isoform, which is predominantly expressed in the liver and intestine. This inhibition prevents the esterification of cholesterol, thereby reducing cholesterol levels in the body .
Comparison with Similar Compounds
Pyripyropene A belongs to a family of structurally related meroterpenoids and synthetic derivatives. Below is a detailed comparison:
Structural Comparison
Bioactivity Comparison
Biological Activity
Pyripyropene A (PPPA) is a meroterpenoid compound derived from the fungus Aspergillus fumigatus FO-1289. It has garnered attention due to its significant biological activities, particularly as an inhibitor of acyl-CoA:cholesterol acyltransferase 2 (ACAT2) and its insecticidal properties. This article explores the biological activity of PPPA, focusing on its mechanisms of action, efficacy in various models, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula C₃₁H₃₇NO₁₀ and a molecular weight of 583.24 g/mol. It is characterized by a complex structure that includes a pyridine ring, α-pyrone, and sesquiterpene moieties. The compound is soluble in methanol, ethyl acetate, and chloroform but insoluble in water and hexane .
ACAT Inhibition
PPPA is recognized as a selective inhibitor of ACAT2, an enzyme involved in cholesterol metabolism. The inhibition of this enzyme is crucial for managing cholesterol levels and preventing atherosclerosis. The IC50 values for PPPA demonstrate its potency:
Compound | IC50 (µM) |
---|---|
This compound | 0.058 |
Pyripyropene B | 0.117 |
Pyripyropene C | 0.053 |
Pyripyropene D | 0.268 |
Pyripyropene E | 399 |
PPPA shows remarkable selectivity for ACAT2 over ACAT1, with an IC50 value of 0.07 nM for ACAT2 compared to >80 nM for ACAT1 . This selectivity positions PPPA as a promising candidate for therapeutic applications targeting hypercholesterolemia.
In Vivo Efficacy
In studies involving atherogenic mouse models, PPPA demonstrated significant efficacy in reducing total cholesterol levels and atherosclerotic lesions without adverse side effects . This suggests that PPPA not only inhibits cholesterol synthesis but also may have protective effects against cardiovascular diseases.
Metabolic Pathways
Research has detailed the metabolic pathways of PPPA in various species, including humans, rabbits, rats, and mice. Notably, hydrolysis occurs at specific acetyl residues, which affects the compound's biological activity:
- Main Hydrolysis Sites :
- 1-O-acetyl
- 11-O-acetyl
- Resistance :
- 7-O-acetyl residue remains resistant to hydrolysis.
These metabolic characteristics indicate that while PPPA is effective in vitro, its metabolites may exhibit reduced activity compared to the parent compound . Understanding these pathways is vital for developing more stable derivatives with enhanced efficacy.
Insecticidal Properties
Beyond its role in cholesterol metabolism, PPPA exhibits potent insecticidal properties against various pests. Studies have shown that it effectively targets sucking pests such as aphids and whiteflies:
Pest Type | Activity Level |
---|---|
Whiteflies | High |
Aphids | High |
Green Peach Aphid | Moderate |
This dual functionality makes PPPA a candidate for agricultural applications as an environmentally friendly pesticide .
Case Studies
Several studies have highlighted the biological activity of PPPA:
- Cholesterol Management : A study demonstrated that PPPA significantly reduced cholesterol levels in atherogenic mouse models, suggesting its potential as an anti-atherosclerotic agent .
- Insect Control : Research indicated that PPPA was the most active compound against green peach aphids compared to other derivatives tested .
- Metabolic Stability : Analysis of PPPA's metabolic pathways revealed differences among species, suggesting that human dosing may require lower amounts than those effective in mice .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for identifying Pyripyropene A in fungal extracts?
this compound can be isolated using chromatographic techniques (e.g., HPLC) followed by structural elucidation via NMR and mass spectrometry. Key diagnostic signals include ester (-OCOCH₃) and hydroxyl (-OH) substituents at positions R1–R4, as defined in comparative tables of pyripyropene analogs . For reproducibility, ensure solvent systems (e.g., CDCl₃ or acetone-d₆) match literature protocols to avoid spectral discrepancies .
Q. How can researchers validate this compound’s ACAT inhibitory activity in vitro?
Use cholesterol-loaded macrophage assays to measure ACAT inhibition, comparing results to positive controls (e.g., Sandoz 58-035). Report IC₅₀ values with statistical confidence intervals (e.g., triplicate experiments). Cross-validate findings using molecular docking studies to assess binding affinity to ACAT’s catalytic site .
Q. What are the primary challenges in synthesizing this compound derivatives?
Derivatization requires regioselective acylation of hydroxyl groups. For example, Pyripyropene B (R1=OH, R2=OH) is synthesized by hydrolyzing ester groups of this compound (R1=OCOCH₃, R2=OCOCH₃). Monitor reaction progress via TLC and optimize conditions (e.g., acyl donors, catalysts) to minimize side products .
Advanced Research Questions
Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs?
- Framework : Apply the PICOT model:
- Population : ACAT enzyme or cell lines (e.g., HepG2).
- Intervention : Analogs with modified R1–R4 substituents (e.g., Pyripyropenes B–R).
- Comparison : Parent compound (this compound) and known inhibitors.
- Outcome : IC₅₀, selectivity ratios, cytotoxicity.
- Time : Acute (24–72 hr) vs. chronic exposure .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from assay variability (e.g., cell type, cholesterol concentration). Address this by:
- Standardizing protocols (e.g., ATP levels for viability controls).
- Performing orthogonal assays (e.g., fluorescent vs. radiometric ACAT activity measurements).
- Reporting raw data and normalization methods in supplementary materials .
Q. How to optimize in vivo models for studying this compound’s pharmacokinetics?
- Animal Models : Use hyperlipidemic mice (e.g., LDLR⁻/⁻) to assess bioavailability and liver-targeted efficacy.
- Dosing : Administer via oral gavage with solubility enhancers (e.g., PEG 400).
- Analytics : Quantify plasma/tissue levels via LC-MS/MS, referencing deuterated internal standards .
Q. Methodological Considerations
Q. What statistical tools are appropriate for analyzing this compound’s dose-response data?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and power analysis to justify sample sizes .
Q. How to ensure reproducibility in this compound isolation protocols?
Properties
IUPAC Name |
[(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO10/c1-16(33)38-15-30(5)22-13-24(40-18(3)35)31(6)27(29(22,4)10-9-23(30)39-17(2)34)26(36)25-21(42-31)12-20(41-28(25)37)19-8-7-11-32-14-19/h7-8,11-12,14,22-24,26-27,36H,9-10,13,15H2,1-6H3/t22-,23+,24+,26+,27-,29+,30+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMQOFWSZRQWEV-RVTXXDJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017602 | |
Record name | Pyripyropene A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147444-03-9 | |
Record name | Pyripyropene A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147444-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyripyropene A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147444039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyripyropene A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,4R,4aR,6S,6aS,12R,12aS,12bS)-4-(acetoxymethyl)-12-hydroxy-4,6a,12b-trimethyl-11-oxo-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,6-diyl diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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